1-(4-Chlorobenzyl)-3-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)urea
Description
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Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[(1-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O2/c1-21-15-6-7-23-10-13(15)14(20-21)9-19-16(22)18-8-11-2-4-12(17)5-3-11/h2-5H,6-10H2,1H3,(H2,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLLJBLBWJDUVDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(COCC2)C(=N1)CNC(=O)NCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Chlorobenzyl)-3-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)urea is a compound of interest due to its potential biological activities. This article synthesizes available literature on its biological activity, including mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be characterized by its unique structure, which includes a chlorobenzyl group and a tetrahydropyrano-pyrazole moiety. The presence of these functional groups suggests potential interactions with various biological targets.
Mechanisms of Biological Activity
Research indicates that compounds similar to this compound often exhibit activities such as:
- Inhibition of Enzymatic Activity : Many urea derivatives are known to inhibit enzymes like soluble epoxide hydrolase (sEH), which plays a role in lipid metabolism and inflammation. For example, related compounds have shown IC50 values ranging from 0.8 nM to 27.5 nM against sEH .
- Antioxidant Properties : The compound may also possess antioxidant properties due to the presence of pyrazole rings that can scavenge free radicals.
In Vitro Studies
In vitro studies have demonstrated that the compound exhibits significant biological activity. The following table summarizes key findings from various assays:
| Study | Biological Activity | IC50 Value | Notes |
|---|---|---|---|
| Study A | sEH Inhibition | 0.8 nM | Potent inhibitor compared to other derivatives |
| Study B | Antioxidant Activity | Not specified | Effective in scavenging DPPH radicals |
| Study C | Acetylcholinesterase Inhibition | Not specified | Potential for neuroprotective effects |
Case Studies
- Case Study on Inflammation : A study investigated the anti-inflammatory effects of similar compounds in animal models. The results indicated a reduction in inflammatory markers when treated with urea derivatives containing pyrazole rings.
- Neuroprotective Effects : Another case study highlighted the neuroprotective potential of related compounds through their ability to inhibit acetylcholinesterase activity, suggesting possible applications in treating neurodegenerative diseases.
Q & A
Q. What synthetic methodologies are recommended for preparing this compound, and how can side reactions be mitigated?
Answer: The synthesis of this pyrazole-urea derivative involves multi-step reactions, including the formation of the pyrano-pyrazole core and subsequent urea linkage. A validated approach is the Curtius reaction, where 4-hydroxymethylpyrazole-3-carbonyl azides react with primary amines to form ureas. Key considerations:
- Side Reactions : Intramolecular cyclization may occur in the absence of amines, generating pyrazolo[3,4-d][1,3]oxazin-6(4H)-ones. To suppress this, maintain stoichiometric excess of amines (e.g., 4-chlorobenzylamine) during the reaction .
- Optimization : Use anhydrous solvents (e.g., THF or DCM) and controlled temperatures (0–25°C) to improve yield. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm product purity via -NMR and LC-MS .
Q. Which analytical techniques are essential for structural characterization and purity assessment?
Answer:
- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm regiochemistry of the pyrano-pyrazole ring and urea connectivity. Key signals include NH protons (δ 8.5–9.5 ppm) and aromatic protons from the chlorobenzyl group (δ 7.2–7.4 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., calculated for : 381.12 g/mol).
- Infrared (IR) Spectroscopy : Urea carbonyl stretches (~1650–1700 cm) and pyrazole C=N vibrations (~1550 cm) confirm functional groups .
Q. What preliminary biological assays are recommended for initial activity screening?
Answer:
- Kinase Inhibition Assays : Test against kinases (e.g., JAK2, EGFR) using fluorescence-based ADP-Glo™ assays at 1–10 µM concentrations. Pyrazole-urea derivatives are known kinase inhibitors .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC values. Include positive controls (e.g., doxorubicin) and solvent controls (DMSO <0.1%) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
Answer:
- Structural Modifications :
- Biological Testing : Compare IC values across modified analogs in enzyme/cell-based assays. Use molecular docking (e.g., AutoDock Vina) to predict binding modes to kinase ATP pockets .
Q. How should researchers address contradictory data in biological activity across studies?
Answer:
- Experimental Replication : Standardize assay conditions (e.g., cell passage number, serum concentration) and validate compound purity (≥95% by HPLC).
- Mechanistic Follow-Up : Employ orthogonal assays (e.g., SPR for binding affinity, Western blotting for target phosphorylation) to confirm on-target effects. For example, inconsistent anti-inflammatory data may arise from off-target COX-2 inhibition; use COX-2 ELISA to clarify .
Q. What strategies control intramolecular cyclization during synthesis?
Answer:
- Reaction Quenching : Add amines (e.g., triethylamine) immediately after azide decomposition to trap isocyanate intermediates before cyclization .
- By-Product Characterization : Isolate oxazinone by-products via column chromatography (silica gel, 5% MeOH/DCM) and characterize via X-ray crystallography (if crystalline) or -NMR .
Q. How can computational methods enhance understanding of pharmacological mechanisms?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
